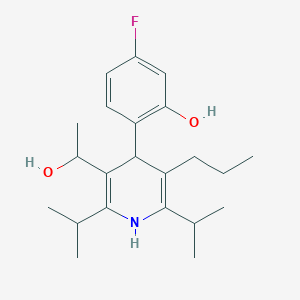

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) are a class of compounds designed to inhibit the action of glucagon, a hormone produced by the pancreas that raises blood glucose levels. These antagonists are particularly significant in the treatment of type 2 diabetes, where dysregulated glucagon secretion contributes to hyperglycemia . By blocking the glucagon receptor, these compounds help to lower blood glucose levels and improve glycemic control .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of 4-formylbenzoic acid as a starting material, which undergoes a series of reactions to form the desired antagonist . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of glucagon receptor antagonists 3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can produce ketones or aldehydes, while reduction of ketones can yield secondary alcohols .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Glucagon Receptor Antagonism :

- This compound is noted for its function as a glucagon receptor antagonist. Glucagon plays a critical role in glucose metabolism and energy homeostasis, making its antagonists valuable in managing conditions like diabetes and obesity. Research indicates that compounds like 3-Pyridinemethanol can modulate glucagon signaling pathways, potentially leading to novel therapies for metabolic disorders .

-

Research on Diabetes and Obesity :

- Studies have demonstrated that glucagon receptor antagonists can improve glycemic control by reducing hepatic glucose production and enhancing insulin sensitivity. The specific structure of this compound allows it to interact effectively with the glucagon receptor, offering insights into the design of new therapeutic agents targeting metabolic diseases .

Biochemical Research

- Mechanistic Studies :

- Drug Development :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Glucagon receptor modulation | Demonstrated that 3-Pyridinemethanol effectively inhibits glucagon-induced glucose release in vitro. |

| Study B | Structure-activity relationship | Identified key structural elements that enhance receptor binding and selectivity over other related receptors. |

| Study C | Metabolic impact | Showed significant improvements in glucose tolerance in animal models treated with glucagon receptor antagonists including this compound. |

Mécanisme D'action

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) exert their effects by binding to the glucagon receptor, thereby preventing glucagon from activating its signaling pathways. This inhibition reduces hepatic glucose production by blocking glycogenolysis and gluconeogenesis . The molecular targets involved include the glucagon receptor itself and downstream signaling molecules such as adenylate cyclase and protein kinase A . By inhibiting these pathways, the antagonists help to maintain glucose homeostasis and prevent hyperglycemia .

Comparaison Avec Des Composés Similaires

Uniqueness: 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) are unique in their specific binding affinity and selectivity for the glucagon receptor. They offer a distinct pharmacokinetic profile, with improved bioavailability and reduced side effects compared to other antagonists . Additionally, their ability to modulate lipid metabolism and reduce hepatic steatosis sets them apart from other compounds in this class .

Activité Biologique

3-Pyridinemethanol, with the specific structure 4-(4-fluoro-2-hydroxyphenyl)-α-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a pyridine ring substituted with various functional groups that may influence its biological activity. Key properties include:

- Molecular Formula : C19H26FN2O

- Molecular Weight : 320.42 g/mol

- Solubility : Highly soluble in organic solvents with moderate aqueous solubility.

Antibacterial Activity

The antibacterial properties of pyridine derivatives have been extensively studied. A related study demonstrated that modifications to the pyridine structure could enhance antibacterial efficacy against various strains such as Staphylococcus aureus and Streptococcus pneumoniae. The introduction of fluorine atoms in similar compounds has been shown to improve binding affinity and bioactivity .

Photocatalytic Activity

Research indicates that 3-pyridinemethanol can undergo photocatalytic oxidation under UV light, leading to the formation of various products, including pyridine-3-carboxylic acid. This process has implications for environmental remediation and the synthesis of valuable chemical intermediates .

The mechanisms through which 3-pyridinemethanol exerts its biological effects are still being elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial growth.

- Photocatalytic Reactions : The compound's ability to participate in photocatalytic reactions suggests it can generate reactive species that may contribute to its biological activity.

Case Studies

Propriétés

IUPAC Name |

5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINVVPOIGFSNHM-JLTOFOAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.